molecular formula C8H11F2NO3 B8200973 (3S)-1-(2,2-Difluoroacetyl)piperidine-3-carboxylic acid

(3S)-1-(2,2-Difluoroacetyl)piperidine-3-carboxylic acid

Cat. No.: B8200973
M. Wt: 207.17 g/mol
InChI Key: PJHOVSFLCLAKJR-YFKPBYRVSA-N
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Description

(3S)-1-(2,2-Difluoroacetyl)piperidine-3-carboxylic acid is a chiral piperidine derivative featuring a difluoroacetyl group at the nitrogen position and a carboxylic acid substituent at the 3rd carbon of the piperidine ring. The stereochemistry at the 3rd carbon (S-configuration) and the electron-withdrawing difluoroacetyl group may influence its reactivity, solubility, and interactions with biological systems.

Properties

IUPAC Name

(3S)-1-(2,2-difluoroacetyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2NO3/c9-6(10)7(12)11-3-1-2-5(4-11)8(13)14/h5-6H,1-4H2,(H,13,14)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHOVSFLCLAKJR-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(2,2-Difluoroacetyl)piperidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of (3S)-1-(2,2-Difluoroacetyl)piperidine-3-carboxylic acid may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(2,2-Difluoroacetyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3S)-1-(2,2-Difluoroacetyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3S)-1-(2,2-Difluoroacetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on the Piperidine Nitrogen

3-Methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid Substituent: 2,2,2-Trifluoroacetyl group (vs. 2,2-difluoroacetyl in the target compound). Key Differences: The trifluoroacetyl group introduces an additional fluorine atom, increasing electronegativity and lipophilicity. This may enhance metabolic stability but reduce solubility in aqueous media compared to the difluoroacetyl analog. Molecular Formula: C₉H₁₂F₃NO₃; Molecular Weight: 239.19 g/mol .

1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid Substituent: 2,2-Difluoroethyl group (vs. difluoroacetyl). Key Differences: The ethyl chain lacks the carbonyl group present in the target compound, reducing electron-withdrawing effects. This structural difference may lower reactivity in nucleophilic acyl substitution reactions but improve membrane permeability . CAS No.: 18729-72-1; Molecular Formula: C₈H₁₂F₂NO₂ .

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Substituent: tert-Butoxycarbonyl (Boc) and phenyl groups. Key Differences: The Boc group is a common protecting group for amines, offering synthetic versatility. The phenyl ring introduces aromaticity, which could enhance π-π stacking interactions in drug-receptor binding. However, the Boc group is labile under acidic conditions, unlike the stable difluoroacetyl group . CAS No.: 652971-20-5; Molecular Weight: 305.37 g/mol .

Carboxylic Acid Position and Stereochemistry

(2S,3S)-3-hydroxypiperidine-2-carboxylic acid Substituent: Hydroxyl group at C3 and carboxylic acid at C2. Key Differences: The shifted carboxylic acid position (C2 vs. CAS No.: 208649-02-9; Molecular Weight: 145.16 g/mol .

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid

  • Substituent : Pyrimidin-2-yl group at N1.
  • Key Differences : The pyrimidine ring adds aromatic character and hydrogen-bond acceptors, which may enhance binding to enzymes like kinases. However, the lack of fluorine atoms reduces electronegativity compared to the difluoroacetylated target compound .
  • Supplier Code : PK01597E-2; Molecular Formula : C₁₀H₁₂N₃O₂ .

Physicochemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Characteristics
(3S)-1-(2,2-Difluoroacetyl)piperidine-3-carboxylic acid Not available C₈H₁₀F₂NO₃* 221.17 (calculated) 2,2-Difluoroacetyl, C3-carboxylic acid
3-Methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid 1340077-58-8 C₉H₁₂F₃NO₃ 239.19 2,2,2-Trifluoroacetyl, 3-methyl
1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid 18729-72-1 C₈H₁₂F₂NO₂ 207.19 2,2-Difluoroethyl
(3S,4R)-1-(tert-Boc)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 tert-Boc, 4-phenyl
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid Not available C₁₀H₁₂N₃O₂ 221.22 Pyrimidin-2-yl

*Hypothetical formula based on structural analysis.

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